molecular formula C8H13N5O2 B14009878 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine CAS No. 1137-13-9

2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14009878
CAS No.: 1137-13-9
M. Wt: 211.22 g/mol
InChI Key: WHTLEFOMOMTSES-UHFFFAOYSA-N
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Description

2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with nitro and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of tetramethyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also critical due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tetramethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the tetramethyl groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate enzymatic activity or disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine: Lacks the nitro group, resulting in different reactivity and applications.

    5-nitropyrimidine-2,4-diamine: Lacks the tetramethyl groups, affecting its solubility and biological activity.

    2-N,2-N,4-N,4-N-tetramethyl-5-nitrobenzene-1,3-diamine: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties.

Uniqueness

2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its nitro and tetramethyl groups on a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential for diverse applications that are not observed in its analogs.

Properties

CAS No.

1137-13-9

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c1-11(2)7-6(13(14)15)5-9-8(10-7)12(3)4/h5H,1-4H3

InChI Key

WHTLEFOMOMTSES-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1[N+](=O)[O-])N(C)C

Origin of Product

United States

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